molecular formula C9H10INO3 B12850765 Methyl 3-amino-5-iodo-4-methoxybenzoate

Methyl 3-amino-5-iodo-4-methoxybenzoate

Cat. No.: B12850765
M. Wt: 307.08 g/mol
InChI Key: YHMKVGMCCDIVEG-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-iodo-4-methoxybenzoate is a halogenated aromatic ester with the molecular formula C₉H₁₀INO₃ and a monoisotopic mass of 306.970541 . Its structure features a benzoate backbone substituted with an amino group (-NH₂) at position 3, an iodine atom at position 5, and a methoxy group (-OCH₃) at position 2.

Properties

Molecular Formula

C9H10INO3

Molecular Weight

307.08 g/mol

IUPAC Name

methyl 3-amino-5-iodo-4-methoxybenzoate

InChI

InChI=1S/C9H10INO3/c1-13-8-6(10)3-5(4-7(8)11)9(12)14-2/h3-4H,11H2,1-2H3

InChI Key

YHMKVGMCCDIVEG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1I)C(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-5-iodo-4-methoxybenzoate typically involves the iodination of a precursor compound, such as Methyl 3-amino-4-methoxybenzoate. The iodination reaction can be carried out using iodine and an oxidizing agent like sodium iodate in an acidic medium. The reaction conditions often include refluxing the mixture to ensure complete iodination.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-iodo-4-methoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while reduction can convert it to other functional groups.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products like azido, cyano, or other substituted derivatives can be formed.

    Oxidation Products: Nitro derivatives or other oxidized forms of the compound.

    Reduction Products: Amino derivatives or other reduced forms.

Scientific Research Applications

Methyl 3-amino-5-iodo-4-methoxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-iodo-4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Positional Isomers

Methyl 4-amino-3-iodo-5-methoxybenzoate (C₉H₁₀INO₃) is a positional isomer of the target compound, differing in the placement of the amino and iodo groups (positions 4 and 3 vs. 3 and 5). Despite identical molecular weights (307.087), the altered substituent positions influence reactivity and intermolecular interactions. For example, the proximity of the amino and iodo groups in this isomer may affect hydrogen bonding or steric hindrance in synthetic intermediates .

Sulfur-Containing Analogs

Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate (C₁₁H₁₅NO₃S, MW 241.311) replaces iodine with an ethylthio (-SC₂H₅) group and shifts substituents to positions 4 (amino) and 2 (methoxy).

Halogenated and Oxygenated Derivatives

  • Methyl 4-hydroxy-3-iodobenzoate (C₈H₇IO₃): Replaces the amino and methoxy groups with a hydroxyl (-OH) at position 3. The absence of amino functionality reduces basicity, while the hydroxyl group increases acidity, altering solubility in polar solvents .
  • Sandaracopimaric acid methyl ester (C₂₁H₃₀O₂): A diterpenoid methyl ester with a complex bicyclic structure, highlighting how non-aromatic backbones and lack of halogens/amino groups shift applications toward natural product chemistry (e.g., resin components) .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Molecular Weight Applications/Reactivity
Methyl 3-amino-5-iodo-4-methoxybenzoate C₉H₁₀INO₃ 3-NH₂, 5-I, 4-OCH₃ 307.087 Pharmaceutical intermediates, cross-coupling
Methyl 4-amino-3-iodo-5-methoxybenzoate C₉H₁₀INO₃ 4-NH₂, 3-I, 5-OCH₃ 307.087 Organic synthesis, steric studies
Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate C₁₁H₁₅NO₃S 4-NH₂, 5-SC₂H₅, 2-OCH₃ 241.311 Herbicide precursors
Metsulfuron methyl ester C₁₄H₁₅N₅O₆S Triazine, sulfonylurea groups 381.36 Agricultural herbicides
Sandaracopimaric acid methyl ester C₂₁H₃₀O₂ Bicyclic diterpenoid 314.46 Resin component

Key Findings

Substituent Position : Positional isomers (e.g., iodine at C3 vs. C5) alter electronic and steric profiles, impacting reactivity in coupling reactions or crystallization behavior .

Iodine atoms enable heavy-atom effects for crystallography or radioimaging, unlike sulfur or oxygen analogs . Sulfonylurea/triazine moieties (e.g., metsulfuron) confer herbicidal activity, absent in the target compound .

Synthetic Routes : Evidence suggests iodination and esterification are critical steps for halogenated benzoates, while triazine-based compounds require nucleophilic substitutions (e.g., using trichlorotriazine) .

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